Cas no 71030-38-1 ((+/-)11-HETE)
(+/-)11-HETE Chemical and Physical Properties
Names and Identifiers
-
- (+/-)11-HETE
- (11R)-hydroxy-(5Z),(8Z),(12E),(14Z)-eicosatetraenoic acid
- 11S-HETE
- (5Z,8Z,11S,12E,14Z)-11-hydroxyicosatetraenoic acid
- 11S-hydroxy-5Z,8Z,11E,14Z-eicosatetraenoic acid
- 11(S)-hydroxy-(5Z,8Z,12E,14Z)-icosatetraenoic acid
- 11(R)-hydroxyeicosatetraenoic acid
- (R)-(Z,E,Z,Z)-11-hydroxyeicosatetraenoic acid
- 11-hydroxy-5Z,8Z,11E,14Z-eicosatetraenoic acid
- (5Z,8Z,12E,14Z)-(11R)-Hydroxyeicosa-5,8,12,14-tetraenoic acid
- 11-Hydroxyarachidonic acid
- 11-HETE
- 11(S)-hydroxy-(5Z,8Z,12E,14Z)-eicosatetraenoic acid
- 11(R)-HETE
- (5Z,8Z,11S,12E,14Z)-11-hydroxyeicosatetraenoic acid
- (5Z,8Z,12E,14Z)-(11R)-Hydroxyicosa-5,8,12,14-tetraenoic acid
- (R)-11-hydroxy-eicosa-5,8,12,14-tetraenoic acid
- (11S)-HETE
- 11R-HETE
- (5Z,8Z,11R,12E,14Z)-11-hydroxyeicosa-5,8,12,14-tetraenoic acid
- CHEBI:72606
- NS00116643
- 11(S)-HETE
- SCHEMBL7718095
- 11-S-Hydroxyeicosatetraenoic acid
- SR-01000946921
- CHEMBL458854
- (5Z,8Z,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid
- Q27140010
- 11S-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid
- SR-01000946921-1
- 71030-38-1
- LMFA03060085
- GCZRCCHPLVMMJE-RLZWZWKOSA-N
- 11-hydroxy-5(Z),8(Z),12(E),14(Z)-eicosatetraenoic acid
- 73804-65-6
- DTXSID701017293
- (5Z,8Z,12E,14Z)-11-Hydroxy-5,8,12,14-eicosatetraenoic acid
- 5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,11S,12E,14Z)-
-
- Inchi: 1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+
- InChI Key: GCZRCCHPLVMMJE-RLZWZWKOSA-N
- SMILES: OC(/C=C/C=C\CCCCC)C/C=C\C/C=C\CCCC(=O)O
Computed Properties
- Exact Mass: 320.235
- Monoisotopic Mass: 320.235
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 14
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 4
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5A^2
- XLogP3: 5.2
(+/-)11-HETE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Larodan | 14-3044-39-100ug |
11-hydroxy-5(Z),8(Z),12(E),14(Z)-eicosatetraenoic acid |
71030-38-1 | >98% | 100ug |
€278.00 | 2023-09-19 | |
| Larodan | 14-3044-39-100g |
11-hydroxy-5(Z),8(Z),12(E),14(Z)-eicosatetraenoic acid |
71030-38-1 | >98% | 100g |
€278.00 | 2025-03-07 |
(+/-)11-HETE Production Method
Production Method 1
1.2 Reagents: Sodium borohydride ; 60 - 90 min, 0 - 5 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 3
(+/-)11-HETE Raw materials
(+/-)11-HETE Preparation Products
(+/-)11-HETE Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on (+/-)11-HETE
Introduction to (+/-)11-HETE and Its Significance in Modern Chemical Biology
The compound with the CAS number 71030-38-1 is a well-documented molecule in the field of chemical biology, specifically recognized by its product name (+/-)11-HETE (11-hydroxyeicosatetraenoic acid). This compound has garnered significant attention due to its multifaceted roles in biological processes and its potential applications in pharmaceutical research. Understanding its chemical structure, biological functions, and the latest research findings can provide valuable insights into its utility in both academic and industrial settings.
Chemically, (+/-)11-HETE is an eicosanoid derived from arachidonic acid, a polyunsaturated fatty acid. Its molecular formula is C₂₁H₃₆O₄, and it is classified as a hydroxyeicosatetraenoic acid (HETE). The presence of the hydroxyl group at the 11th carbon position imparts unique reactivity and biological activity to this compound. The stereochemical configuration, denoted as (+/-), indicates that the compound contains a mixture of both enantiomers, which can have distinct biological effects.
In recent years, research on (+/-)11-HETE has been extensively explored for its involvement in various physiological and pathological processes. One of the most notable areas of study is its role in inflammatory responses. Studies have shown that (+/-)11-HETE can modulate inflammatory pathways by interacting with specific receptors and signaling molecules. For instance, it has been demonstrated to activate the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and other pro-inflammatory mediators.
Moreover, (+/-)11-HETE has been implicated in the regulation of blood pressure and vascular tone. Research indicates that it can influence endothelial function by affecting the release of nitric oxide (NO) and other vasoactive substances. This makes it a potential candidate for developing therapeutic strategies against cardiovascular diseases. The compound's ability to interact with both endothelial and smooth muscle cells suggests a complex role in maintaining vascular homeostasis.
Another significant area of research involves the anti-tumor properties of (+/-)11-HETE. Emerging evidence suggests that this compound can induce apoptosis in cancer cells by activating stress signaling pathways. For example, studies have shown that (+/-)11-HETE can enhance the expression of pro-apoptotic proteins such as Bax and caspase-3. Additionally, it has been observed to inhibit the growth of tumor cells by disrupting their mitochondrial function.
The stereochemistry of (+/-)11-HETE plays a crucial role in determining its biological activity. Recent studies have focused on isolating and characterizing the individual enantiomers to understand their differential effects. For instance, one enantiomer may be more potent in inducing inflammation while another may have stronger anti-tumor properties. This has led to interest in developing chiral separation techniques to isolate these enantiomers for targeted therapeutic applications.
In terms of pharmaceutical development, (+/-)11-HETE serves as a valuable scaffold for designing novel drugs. Its structural features allow for modifications that can enhance its bioavailability and target specificity. Researchers are exploring various derivatives of (+/-)11-HETE that could potentially offer improved efficacy with fewer side effects compared to existing therapies. This includes modifications aimed at enhancing receptor binding affinity or reducing metabolic degradation.
The synthesis of (+/-)11-HETE is another area where advancements have been made. Modern synthetic methodologies have enabled the production of this compound with high purity and yield, making it more accessible for research purposes. Techniques such as asymmetric synthesis have been particularly useful in obtaining enantiomerically pure forms of (+/-)11-HETE, which are essential for studying their individual biological activities.
Future directions in research on (+/-)11-HETE include exploring its role in neurodegenerative diseases. Preliminary studies suggest that this compound may be involved in the pathogenesis of conditions such as Alzheimer's disease by modulating neuronal signaling pathways. Understanding these mechanisms could open new avenues for therapeutic intervention.
Additionally, there is growing interest in using (+/-)11-HETE as a biomarker for various diseases. Its presence or concentration changes in biological fluids can serve as an indicator of inflammatory or pathological conditions. Developing reliable diagnostic assays for detecting (+/-)11-HETE could aid in early detection and monitoring of diseases.
In conclusion, (+/-)11-HETE (CAS no: 71030-38-1) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its involvement in inflammatory responses, vascular function, anti-tumor activities, and potential roles in neurodegenerative diseases underscores its importance as a research subject. Continued investigation into its structure-activity relationships and synthetic methodologies will likely lead to novel therapeutic applications.
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